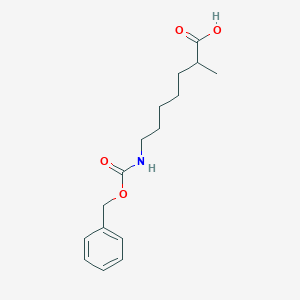
4-Fluorobenzylammonium iodide
Overview
Description
4-Fluorobenzylammonium iodide is a useful research compound. Its molecular formula is C7H9FIN and its molecular weight is 253.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorobenzylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solar Cell Efficiency and Stability : The incorporation of 4-fluorobenzylammonium iodide into MAPbI3-based perovskite solar cells has been shown to significantly improve both efficiency and stability. Specifically, it increases power conversion efficiency from 18.1% to 19.1% and enhances device stability against moisture (He et al., 2021).
Methylammonium-Free Perovskite Solar Cells : Treatment with fluorinated ammonium iodide, including 4-fluorobenzylammonium iodide, has been found to improve the efficiency of methylammonium-free perovskite thin film solar cells. This improvement is evidenced by increased open-circuit voltage, fill factor, and overall performance (Ishikawa et al., 2020).
PET Radiotracer Synthesis : [18F]4-fluorobenzyl iodide (FBI) serves as an effective catalyst for synthesizing dopamine D1 and D2 receptor-based radiotracers, offering potential applications in positron emission tomography (PET) imaging (Mach et al., 1993).
Preparation of Fluorine-18 Labelled Synthons : A study has shown efficient methods for preparing fluorine-18 labelled synthons such as 4-fluorobromobenzene and 4-fluoroiodobenzene, which are crucial for preparing organometallic nucleophilic reagents (Gail & Coenen, 1994).
Fluorescent Indicators for Proteins : The iodide component of 4-fluorobenzylammonium iodide can quench the fluorescence of tryptophyls exposed to the solvent and in the substrate binding site of proteins. This makes it a useful technique for assessing fluorophor exposure in proteins (Lehrer, 1971).
Design of 2D Organic-Inorganic Perovskite Ferroelectrics : Fluorinated aromatic cations, including those derived from 4-fluorobenzylammonium iodide, have been used to design high-performance 2D organic-inorganic perovskite ferroelectrics. These materials are promising for future low-cost, high-efficiency, and stable device applications (Shi et al., 2019).
properties
IUPAC Name |
(4-fluorophenyl)methylazanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTUISCIGMWMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[NH3+])F.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzylammonium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B8128505.png)
